p-Hydroxyatazanavir-d4
Description
p-Hydroxyatazanavir-d4 is a deuterated isotopologue of p-Hydroxyatazanavir, a metabolite of the antiretroviral drug Atazanavir. Atazanavir is a protease inhibitor used in HIV treatment, and its deuterated forms are often employed as internal standards in pharmacokinetic studies to enhance analytical precision via mass spectrometry. The deuteration at four positions (indicated by "-d4") reduces metabolic degradation, improving stability in biological matrices .
Properties
Molecular Formula |
C₃₈H₄₈D₄N₆O₈ |
|---|---|
Molecular Weight |
724.88 |
Synonyms |
3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(p-hydroxyphenyl-d4-methyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Atazanavir (Parent Compound) : A bis-tetrahydrofuranyl urethane-containing protease inhibitor.
- p-Hydroxyatazanavir : The hydroxylated metabolite of Atazanavir, critical for drug-drug interaction studies.
- Deuterated Antiretrovirals (e.g., Ritonavir-d6, Lopinavir-d8): Used as isotopic internal standards.
Structural Differences :
- p-Hydroxyatazanavir-d4 introduces deuterium atoms at four non-reactive sites (e.g., methyl or aromatic positions) to avoid isotopic effects on binding. In contrast, non-deuterated metabolites like p-Hydroxyatazanavir retain hydrogen at these positions, affecting metabolic stability .
Pharmacokinetic and Metabolic Comparisons
| Parameter | This compound | Atazanavir | Ritonavir-d6 |
|---|---|---|---|
| Half-life (t₁/₂) | Not reported | 6–7 hours | 3–5 hours |
| Metabolic Stability | Enhanced (deuteration) | Moderate | High (CYP3A4 inhibitor) |
| Analytical Use | Internal standard | Therapeutic agent | Internal standard |
- Deuteration Impact: The -d4 label in this compound reduces metabolic clearance by cytochrome P450 enzymes compared to non-deuterated Atazanavir, as seen in similar deuterated compounds like Ritonavir-d6 .
- Bioanalytical Utility : Unlike therapeutic analogs, this compound is primarily used in LC-MS/MS assays to quantify Atazanavir and its metabolites, minimizing ion suppression .
Research Findings and Limitations
- Key Studies: Zheng & Wang (2011): Highlighted the role of heterocyclic moieties (e.g., oxadiazoles) in antiretroviral activity, indirectly supporting the structural importance of Atazanavir’s tetrahydrofuran groups . Shah et al. (1995): Demonstrated anti-HIV activity in quinazolinone derivatives, underscoring the relevance of aromatic and heterocyclic systems in protease inhibitors .
- Gaps: Direct comparative data on this compound remain sparse. Most studies focus on non-deuterated analogs or parent drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
